Gentisein

Description

This compound has been reported in Anaxagorea luzonensis, Hypericum henryi, and other organisms with data available.

isolated from the methanol extract of the herb of Hypericum annulatum; structure in first source

Properties

IUPAC Name |

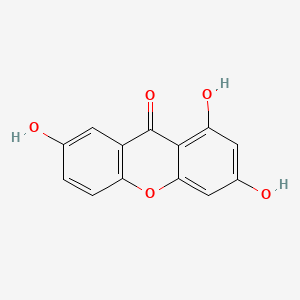

1,3,7-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUNZBRHHGLJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200944 | |

| Record name | Gentisein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gentisein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-49-7 | |

| Record name | 1,3,7-Trihydroxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentisein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHONE DERIV | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gentisein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-TRIHYDROXYXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P3G42TQ63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentisein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

321 - 323 °C | |

| Record name | Gentisein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Genistein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein, a naturally occurring isoflavone found predominantly in soy products, has garnered significant scientific interest for its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Genistein's effects, with a focus on its interactions with key cellular targets and modulation of critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanisms of Action

Genistein's pleiotropic effects stem from its ability to interact with multiple molecular targets, primarily acting as a protein tyrosine kinase inhibitor and a selective estrogen receptor modulator (SERM). These primary interactions trigger a cascade of downstream effects on various signaling pathways that govern cell proliferation, apoptosis, angiogenesis, and inflammation.

Protein Tyrosine Kinase Inhibition

Genistein competitively inhibits the ATP-binding site of several tyrosine kinases, leading to the downregulation of their activity.[1][2] This inhibition disrupts signal transduction pathways that are often hyperactivated in cancer cells.

Quantitative Data on Kinase Inhibition

| Kinase Target | IC50 / Ki Value | Experimental System | Reference |

| Epidermal Growth Factor Receptor (EGFR) | IC50: 10 µM | T51B rat liver cells | [3] |

| Platelet-Derived Growth Factor (PDGF) Receptor | IC50: 40 µM | 10T1/2 mouse fibroblasts | [3] |

| Protein Histidine Kinase | IC50: 110 µM, Ki: 270-310 µM | Saccharomyces cerevisiae cell extracts | [4] |

| Various Tyrosine Kinases (EGFR, PDGFR, Insulin Receptor, Abl, Fgr, Itk, Fyn, Src) | - | Global phosphoproteomics in cancer cells | [5] |

Experimental Protocol: In Vitro Tyrosine Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory effect of Genistein on a specific protein tyrosine kinase (PTK).

Materials:

-

Purified recombinant protein tyrosine kinase

-

Specific peptide substrate for the kinase

-

Genistein stock solution (in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well microplate

-

Plate reader capable of measuring the assay endpoint (e.g., fluorescence, luminescence, or radioactivity)

-

Phospho-specific antibody for the substrate (for ELISA-based assays) or radiolabeled ATP (for radioactive assays)

Procedure:

-

Prepare Reagents: Dilute the purified kinase, peptide substrate, and Genistein to desired concentrations in the kinase reaction buffer. Prepare a serial dilution of Genistein to determine the IC50 value.

-

Kinase Reaction: a. To each well of the microplate, add the kinase, peptide substrate, and varying concentrations of Genistein or vehicle (DMSO). b. Pre-incubate the mixture at 30°C for 15 minutes. c. Initiate the kinase reaction by adding ATP to each well. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: The method of detection will depend on the assay format:

-

Radioactive Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

ELISA-based Assay: Coat the microplate with the peptide substrate. After the kinase reaction, wash the wells and add a phospho-specific antibody conjugated to an enzyme (e.g., HRP). Add a chromogenic or chemiluminescent substrate and measure the signal using a plate reader.

-

Fluorescence/Luminescence-based Assay: Utilize commercial kits that measure ATP consumption (luminescence) or the generation of a fluorescent product upon phosphorylation.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Genistein concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Selective Estrogen Receptor Modulation

Genistein's structural similarity to estradiol allows it to bind to estrogen receptors (ERs), ERα and ERβ.[6] It exhibits a significantly higher binding affinity for ERβ, acting as a selective estrogen receptor modulator (SERM).[7][8][9] This differential binding affinity is crucial to its tissue-specific and dose-dependent effects.

Quantitative Data on Estrogen Receptor Binding

| Receptor | Binding Affinity (Kd) / Relative Binding Affinity (RBA) | Experimental System | Reference |

| Estrogen Receptor α (ERα) | RBA: ~0.021% of E2 | Radiometric binding assay | [8] |

| Estrogen Receptor β (ERβ) | Kd: 7.4 nM, RBA: 6.8% of E2 | Radiometric binding assay | [8] |

| ERβ vs ERα Affinity | 9-20 fold higher for ERβ | Competitive binding assays | [7][9] |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of Genistein for estrogen receptors.

Materials:

-

Purified recombinant human ERα and ERβ proteins

-

Radiolabeled estradiol ([3H]E2)

-

Unlabeled Genistein

-

Binding buffer (e.g., Tris-HCl, EDTA, glycerol)

-

Dextran-coated charcoal (DCC) or hydroxylapatite (HAP) for separating bound and free radioligand

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare Reagents: Prepare a stock solution of [3H]E2 and a serial dilution of unlabeled Genistein in the binding buffer.

-

Binding Reaction: a. In a series of tubes, incubate a fixed concentration of ERα or ERβ with a fixed concentration of [3H]E2. b. To these tubes, add increasing concentrations of unlabeled Genistein or vehicle. Include a tube with a large excess of unlabeled estradiol to determine non-specific binding. c. Incubate the mixtures at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

DCC Method: Add cold DCC suspension to each tube, incubate on ice, and then centrifuge. The DCC pellets the free [3H]E2, leaving the receptor-bound [3H]E2 in the supernatant.

-

HAP Method: Add HAP slurry, incubate, and then wash the HAP pellet which binds the receptor-ligand complex.

-

-

Quantification: Transfer the supernatant (DCC method) or the resuspended pellet (HAP method) to scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [3H]E2 against the logarithm of the Genistein concentration. Calculate the IC50 value, which is the concentration of Genistein that displaces 50% of the specifically bound [3H]E2. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Modulation of Key Signaling Pathways

Genistein's primary actions as a tyrosine kinase inhibitor and SERM lead to the modulation of a complex network of intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

Genistein inhibits the PI3K/Akt/mTOR pathway, a critical regulator of cell survival, proliferation, and growth. By inhibiting upstream tyrosine kinases like EGFR, Genistein prevents the activation of PI3K and subsequent phosphorylation of Akt and mTOR.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial pathway for cell proliferation that is inhibited by Genistein, often downstream of receptor tyrosine kinases.

NF-κB Signaling Pathway

Genistein has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and immune responses. This inhibition can occur through the suppression of upstream kinases like IKK.

Cellular Effects of Genistein

The modulation of these signaling pathways by Genistein results in several key cellular outcomes.

Cell Cycle Arrest

Genistein can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[10][11] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21 and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cell line of interest

-

Genistein stock solution

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of Genistein or vehicle for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (can be stored for longer).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of Apoptosis

Genistein is a known inducer of apoptosis in cancer cells. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is characterized by the modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and the activation of caspases.

Experimental Protocol: Apoptosis Detection by Annexin V Staining

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with Genistein.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: a. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. b. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Anti-Angiogenic Effects

Genistein can inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. It achieves this by inhibiting the proliferation and migration of endothelial cells and downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

Experimental Protocol: In Vitro Tube Formation Assay

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel (or other basement membrane extract)

-

Genistein

-

96-well plate

-

Microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium containing various concentrations of Genistein or vehicle.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging and Analysis: Observe the formation of capillary-like structures (tubes) using a microscope. Capture images at different time points. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

Genistein's mechanism of action is complex and multifaceted, involving the inhibition of protein tyrosine kinases, modulation of estrogen receptors, and the subsequent perturbation of numerous critical signaling pathways. This intricate interplay of molecular events underlies its observed effects on cell cycle progression, apoptosis, and angiogenesis. A thorough understanding of these mechanisms is paramount for the continued investigation of Genistein as a potential therapeutic agent in various diseases, particularly cancer. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the nuanced activities of this promising natural compound.

References

- 1. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the tyrosine-kinase inhibitor genistein on DNA synthesis and phospholipid-derived second messenger generation in mouse 10T1/2 fibroblasts and rat liver T51B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genistein inhibits protein histidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Global phosphoproteomic effects of natural tyrosine kinase inhibitor, genistein, on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genistein Increases Estrogen Receptor Beta Expression in Prostate Cancer via Reducing its Promoter Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anticancer activity of genistein is increased in estrogen receptor beta 1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. High Concentrations of Genistein Decrease Cell Viability Depending on Oxidative Stress and Inflammation in Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Genistein's Role in Cellular Signaling Pathways: A Technical Guide for Researchers

Abstract: Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its pleiotropic effects on cellular function, positioning it as a compound of interest in pharmacology and drug development. Its therapeutic potential, particularly in oncology, stems from its ability to modulate a wide array of intracellular signaling pathways. This technical guide provides an in-depth exploration of the core signaling cascades influenced by genistein, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. We will detail its mechanisms of action, from protein tyrosine kinase inhibition to estrogen receptor modulation, and delineate the resulting cellular outcomes such as apoptosis, cell cycle arrest, and angiogenesis inhibition. This document synthesizes key quantitative data, presents diagrams of molecular interactions, and outlines common experimental methodologies to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Genistein's broad biological activity is primarily attributed to two fundamental mechanisms: its ability to inhibit protein tyrosine kinases and its structural similarity to estrogen, allowing it to interact with estrogen receptors.

-

Protein Tyrosine Kinase (PTK) Inhibition: Genistein acts as a potent, cell-permeable, and reversible inhibitor of protein tyrosine kinases.[1] It functions as a competitive inhibitor with respect to ATP.[2] This inhibition is a cornerstone of its anticancer effects, as PTKs are crucial for cell growth signaling. A key target is the Epidermal Growth Factor Receptor (EGFR) kinase, whose autophosphorylation is inhibited by genistein.[3]

-

Estrogen Receptor (ER) Modulation: Due to its structural similarity to 17β-estradiol, genistein can bind to both estrogen receptor isoforms, ERα and ERβ.[4][5] Its effects are concentration-dependent; at low concentrations (10 nM - 1 µM), it can act as an estrogen agonist, stimulating the growth of ER-positive cancer cells, while at higher concentrations (>10 µM), it exhibits inhibitory effects.[6][7][8] This dual activity makes its application in hormone-dependent cancers complex.

Modulation of Key Signaling Cascades

Genistein exerts its influence by intervening in multiple, interconnected signaling pathways that are fundamental to cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[9] Genistein is a well-documented inhibitor of this pathway.[10][11][12][13] It can suppress the phosphorylation and activation of Akt, a central kinase in the cascade.[4][10][14][15] This inactivation can lead to the downstream suppression of anti-apoptotic proteins and cell cycle progression.[10][15] In some contexts, genistein's inhibition of PI3K/Akt signaling is associated with the upregulation of the tumor suppressor PTEN.[10][11]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways, regulate cellular processes like proliferation, differentiation, and stress responses. Genistein's impact on this pathway can be concentration-dependent.[16] High concentrations of genistein have been shown to inhibit the phosphorylation of p38, ERK, and JNK.[16] It can suppress the MEK/ERK signaling pathway, leading to reduced cell migration and invasion.[14][17] This inhibition contributes to its anti-proliferative and pro-apoptotic effects.[10][16]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cell survival; its constitutive activation is a hallmark of many cancers.[18][19] Genistein is a potent inhibitor of the NF-κB pathway.[10][20][21] It can prevent the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active p65/p50 NF-κB complex.[10][12] This action suppresses the transcription of NF-κB target genes involved in inflammation, cell survival (e.g., Bcl-2), and proliferation, thereby promoting apoptosis.[10][18]

Cellular Outcomes of Genistein Action

The modulation of the aforementioned signaling pathways by genistein culminates in several key cellular responses that are central to its potential therapeutic applications.

Induction of Apoptosis

Genistein is a known inducer of apoptosis in various cancer cell lines.[1][10][18][22] It triggers the intrinsic (mitochondrial) pathway by altering the ratio of Bcl-2 family proteins, leading to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[10][15][18] This shift promotes the release of cytochrome c from the mitochondria, subsequently activating executioner caspases like caspase-3 and caspase-9.[10][23] Genistein can also trigger the extrinsic pathway by engaging death receptors.[10]

Cell Cycle Arrest

A primary anti-proliferative mechanism of genistein is the induction of cell cycle arrest, most commonly at the G2/M phase.[1][22][23][24][25] This arrest is often mediated by the activation of the ATM/p53 signaling pathway.[22][24] Activation of p53 leads to the increased expression of cyclin-dependent kinase (CDK) inhibitors, such as p21.[22][23][25] Genistein has been shown to downregulate the levels of key G2/M cyclins, including cyclin A and cyclin B1, further contributing to the cell cycle block.[23]

Anti-Angiogenic and Anti-Inflammatory Effects

Genistein inhibits angiogenesis, the formation of new blood vessels that tumors require for growth.[4] This is achieved by downregulating pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[10][13] Furthermore, its ability to suppress the NF-κB pathway and activate the Nrf2/HO-1 antioxidant pathway contributes to potent anti-inflammatory and neuroprotective effects.[26][27][28] Genistein can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[20][21][27]

Quantitative Data Summary

The biological effects of genistein are highly dependent on its concentration. The following table summarizes key quantitative data from various in vitro studies.

| Parameter | Target/System | Effective Concentration / IC₅₀ | Reference(s) |

| Kinase Inhibition | EGFR Autophosphorylation | IC₅₀ = 2.6 µM | |

| EGFR & pp60v-src Substrate Phosphorylation | IC₅₀ = 20-25 µM | ||

| PKC and PKA | IC₅₀ > 350 µM | ||

| Estrogen Receptor | [3H]estradiol Binding to ER | 50% Inhibition at 0.5 µM | [6][8] |

| pS2 mRNA Stimulation (MCF-7 cells) | Effective at ≥ 10 nM | [6][8] | |

| Cell Proliferation | Stimulation (MCF-7 cells) | 10 nM - 1 µM | [6][8] |

| Inhibition (MCF-7 cells) | > 10 µM | [6][8] | |

| Inhibition (MCF-10F cells) | IC₅₀ ≈ 19-22 µM | [25] | |

| Cell Cycle Arrest | G2/M Arrest (Various Cancer Cells) | 5 µM - 200 µM | [11] |

| Epigenetic Enzymes | DNMT, HDAC, HMT Inhibition (HeLa cells) | Effective at 50 µM | [29] |

Methodologies for Key Experiments

Investigating the effects of genistein on signaling pathways involves a range of standard molecular and cellular biology techniques. Below are generalized protocols for commonly cited experiments.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect changes in the levels of total and phosphorylated proteins within a signaling cascade (e.g., p-Akt vs. total Akt).

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of genistein or a vehicle control (e.g., DMSO) for a specified time.

-

Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Separate proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Flow Cytometry for Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Culture and Treatment: Treat cells with genistein as described above. Include both floating and adherent cells for analysis.

-

Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1 (2n DNA content), S (>2n but <4n), and G2/M (4n) phases.

Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Treat cells with genistein for the desired duration.

-

Staining: Harvest and wash the cells. Resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. Incubate in the dark.

-

Data Acquisition and Analysis: Analyze the cells promptly on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

Genistein is a multifaceted phytochemical that exerts significant influence over a nexus of cellular signaling pathways crucial for cancer cell proliferation, survival, and inflammation. Its ability to act as a broad-spectrum tyrosine kinase inhibitor while also modulating key cascades such as PI3K/Akt, MAPK/ERK, and NF-κB underscores its therapeutic potential. However, its complex, concentration-dependent effects, particularly its dual role in estrogen receptor signaling, necessitate careful consideration in the design of preclinical and clinical studies. This guide provides a foundational overview of its mechanisms, offering researchers a structured understanding to facilitate further investigation into harnessing genistein for drug development and disease prevention.

References

- 1. The natural tyrosine kinase inhibitor genistein produces cell cycle arrest and apoptosis in Jurkat T-leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytoestrogen genistein acts as an estrogen agonist on human osteoblastic cells through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. erc.bioscientifica.com [erc.bioscientifica.com]

- 8. [PDF] Molecular effects of genistein on estrogen receptor mediated pathways. | Semantic Scholar [semanticscholar.org]

- 9. Genistein Promotes Proliferation of Human Cervical Cancer Cells Through Estrogen Receptor-Mediated PI3K/Akt-NF-κB Pathway [jcancer.org]

- 10. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Genistein decreases A549 cell viability via inhibition of the PI3K/AKT/HIF‑1α/VEGF and NF‑κB/COX‑2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Genistein induces apoptosis by the inactivation of the IGF-1R/p-Akt signaling pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Apoptotic effect of genistein on human colon cancer cells via inhibiting the nuclear factor-kappa B (NF-κB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genistein inhibits radiation-induced activation of NF-κB in prostate cancer cells promoting apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Genistein suppresses LPS-induced inflammatory response through inhibiting NF-κB following AMP kinase activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effects of genistein on cell proliferation and cell cycle arrest in nonneoplastic human mammary epithelial cells: involvement of Cdc2, p21(waf/cip1), p27(kip1), and Cdc25C expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Genistein mitigates oxidative stress and inflammation by regulating Nrf2/HO-1 and NF-κB signaling pathways in hypoxic-ischemic brain damage in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Genistein mitigates oxidative stress and inflammation by regulating Nrf2/HO-1 and NF-κB signaling pathways in hypoxic-ischemic brain damage in neonatal mice - Li - Annals of Translational Medicine [atm.amegroups.org]

- 29. Genistein Modulates Signaling Pathways and Targets Several Epigenetic Markers in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Soy-Derived Genistein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein, a prominent isoflavone found in soy products, has garnered significant attention within the scientific community for its diverse biological activities and potential therapeutic applications.[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying genistein's effects, focusing on its role as a modulator of key cellular signaling pathways, its impact on cancer cell proliferation and survival, and its broader physiological effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and discovery.

Quantitative Data on Genistein's Biological Activity

The efficacy of genistein in eliciting biological responses has been quantified across numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the reported IC50 values of genistein in various cancer cell lines and its inhibitory constants (Ki) for key tyrosine kinases.

Table 1: IC50 Values of Genistein in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 25.5 | [2] |

| MCF-7 | Breast Cancer | 16.9 | [2] |

| PC-3 | Prostate Cancer | 15.2 | [2] |

| LNCaP | Prostate Cancer | 10.8 | [2] |

| HT-29 | Colon Cancer | 20-50 | [3] |

| T24 | Bladder Cancer | 40 | [4] |

| HO-8910 | Ovarian Cancer | 25-50 | [5] |

| A549 | Lung Cancer | 20-40 | [6] |

| U937 | Leukemia | 10-20 | [7] |

| B16F10 | Melanoma | 38.2 | [8] |

Table 2: Inhibitory Constants (Ki) of Genistein for Tyrosine Kinases

| Tyrosine Kinase | Ki (µM) | Reference |

| Epidermal Growth Factor Receptor (EGFR) | 2.6 | [9] |

| pp60v-src | 20-25 | [9] |

| PPARγ | 5.7 | [10] |

Key Signaling Pathways Modulated by Genistein

Genistein exerts its pleiotropic effects by modulating a multitude of intracellular signaling pathways that are often dysregulated in disease, particularly in cancer. Its ability to interact with critical signaling nodes makes it a subject of intense investigation for therapeutic development. The following sections detail the major signaling cascades influenced by genistein.

Estrogen Receptor (ER) Signaling

Due to its structural similarity to estradiol, genistein can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[11] This interaction can lead to either estrogenic or anti-estrogenic effects depending on the tissue type and the concentration of endogenous estrogens.[12] At low concentrations, genistein can stimulate the growth of ER-positive breast cancer cells, while at higher concentrations, it exhibits inhibitory effects.[12]

Tyrosine Kinase Inhibition

Genistein is a well-documented inhibitor of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cellular signal transduction and are often overactive in cancer cells.[13] By competing with ATP for the kinase binding site, genistein can block the autophosphorylation and activation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), leading to the downregulation of downstream signaling pathways.[9]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Genistein has been shown to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects.[1] It can suppress the activation of Akt, a key downstream effector of PI3K, thereby modulating the activity of various downstream targets involved in cell survival and apoptosis.[1]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and survival. Genistein's effect on this pathway can be complex and cell-type dependent. In some cancer cells, it has been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest and apoptosis.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. bosterbio.com [bosterbio.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. azurebiosystems.com [azurebiosystems.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

The Isoflavone Genistein: A Technical Guide on its Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein, a naturally occurring isoflavone predominantly found in soy products, has been the subject of extensive scientific investigation for over a century. Initially identified for its estrogen-like properties, its discovery as a potent protein tyrosine kinase inhibitor marked a pivotal moment in its research trajectory, unveiling a plethora of biological activities with therapeutic potential. This technical guide provides an in-depth overview of the discovery and history of genistein, its key biological functions, and detailed methodologies for its study. Quantitative data on its enzymatic inhibition and receptor binding are presented, along with protocols for its extraction, purification, and biological characterization. Furthermore, this guide illustrates the molecular pathways modulated by genistein through detailed diagrams, offering a comprehensive resource for researchers in pharmacology, oncology, and drug development.

Discovery and Historical Timeline

The scientific journey of genistein began in the late 19th century, evolving from its initial discovery as a plant metabolite to its recognition as a significant modulator of key cellular signaling pathways.

-

1899: Genistein was first isolated from the dyer's broom plant, Genista tinctoria, from which it derives its name.[1][2]

-

1926: The chemical structure of genistein was elucidated and found to be identical to another previously described compound, prunetol.[1][3]

-

1928: The first chemical synthesis of genistein was achieved, enabling more controlled studies of its properties.[1][3]

-

1940s-1950s: The estrogenic effects of isoflavones, including genistein, came to the forefront of scientific inquiry due to observations of fertility issues in sheep grazing on isoflavone-rich clover. This led to the classification of genistein as a "phytoestrogen."

-

1987: A landmark study by Akiyama and colleagues identified genistein as a specific inhibitor of protein tyrosine kinases, including the epidermal growth factor receptor (EGFR).[4][5][6] This discovery opened a new chapter in genistein research, shifting the focus towards its potential as an anti-cancer agent.

-

1990s-Present: A surge in research has further characterized genistein's mechanisms of action, including its differential binding to estrogen receptor subtypes, its impact on a wide array of signaling pathways central to cancer progression, and its potential therapeutic applications in various chronic diseases.

Physicochemical Properties

Genistein (IUPAC name: 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) is an aglycone isoflavone with the chemical formula C₁₅H₁₀O₅. Its structure bears a resemblance to 17β-estradiol, which is the basis for its estrogenic activity.

| Property | Value |

| Molar Mass | 270.24 g/mol |

| CAS Number | 446-72-0 |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water |

Quantitative Biological Data

The following tables summarize key quantitative data regarding genistein's inhibitory and binding activities, which are crucial for designing and interpreting experiments in drug development.

Inhibition of Protein Tyrosine Kinases

Genistein exhibits broad-spectrum inhibitory activity against various protein tyrosine kinases, often by competing with ATP for binding to the kinase domain.

| Target Kinase | IC₅₀ Value | Cell Line/System | Reference |

| Epidermal Growth Factor Receptor (EGFR) | 12 µM | NIH-3T3 cells | [7] |

| pp60v-src | ~2.6 µM | In vitro | [6] |

| pp110gag-fes | ~2.6 µM | In vitro | [6] |

| Focal Adhesion Kinase (FAK) | - | - | [8] |

| MEK4 | - | - | [8] |

Estrogen Receptor Binding Affinity

Genistein displays a significantly higher binding affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα).

| Receptor | Relative Binding Affinity (RBA) vs. 17β-estradiol | Kᵢ (nM) | Reference |

| Estrogen Receptor α (ERα) | 4% | ~25 | [9] |

| Estrogen Receptor β (ERβ) | 87% | ~1.1 | [9] |

Dose-Response in Cancer Cell Lines

The anti-proliferative effects of genistein are dose-dependent and vary among different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Reference | | --- | --- | --- | --- | | MCF-7 | Breast (ER+) | ~47.5 | 48h |[10] | | MDA-MB-231 | Breast (ER-) | 5-20 (significant apoptosis) | - |[11] | | HT29 | Colon | ~50 | 48h | | | A431 | Epidermoid Carcinoma | - | - |[12] | | Hela | Cervical | - | - |[12] | | A2780 | Ovarian | - | - |[12] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of genistein, as well as for key biological assays to characterize its activity.

Extraction and Purification of Genistein from Soybeans

This protocol describes a common method for extracting and purifying genistein from soy material.

-

Sample Preparation: Dry soybean seeds are ground into a fine powder.

-

Soxhlet Extraction:

-

Hydrolysis (to convert glycosides to aglycones):

-

The crude extract is subjected to acid hydrolysis, for example, by refluxing with 4N HCl for several hours.

-

-

Solvent Partitioning:

-

The hydrolyzed extract is partitioned with a solvent like ethyl acetate to separate the aglycones.

-

-

Purification by Column Chromatography:

-

The ethyl acetate fraction is concentrated and applied to a silica gel column.

-

Elution is performed with a solvent system such as chloroform:methanol (10:1 v/v).[13]

-

-

Purity Analysis by HPLC:

-

The purity of the collected fractions is assessed using High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in 0.1% trifluoroacetic acid or an isocratic mobile phase such as methanol:water (80:20).[3][13]

-

Detection: UV detector at 260 nm.[13]

-

The retention time of the sample is compared with a pure genistein standard.

-

In Vitro Protein Tyrosine Kinase Inhibition Assay

This assay measures the ability of genistein to inhibit the phosphorylation of a substrate by a specific tyrosine kinase.

-

Reagents and Materials:

-

Purified tyrosine kinase (e.g., EGFR, Src).

-

Peptide substrate for the kinase.

-

ATP (often radiolabeled with ³²P or detected via non-radioactive methods).

-

Genistein stock solution (dissolved in DMSO).

-

Kinase reaction buffer.

-

96-well microtiter plate.

-

-

Assay Procedure:

-

Add the kinase, substrate, and varying concentrations of genistein to the wells of the microplate.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30-37°C) for a specific duration (e.g., 30-60 minutes).

-

Terminate the reaction.

-

Quantify the amount of phosphorylated substrate. This can be done by measuring incorporated radioactivity or using an antibody-based method (ELISA) with an anti-phosphotyrosine antibody.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the genistein concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of genistein to estrogen receptors by measuring its ability to compete with a radiolabeled estrogen.

-

Reagents and Materials:

-

Estrogen receptor source (e.g., rat uterine cytosol or recombinant human ERα and ERβ).

-

Radiolabeled 17β-estradiol (e.g., [³H]E₂).

-

Unlabeled 17β-estradiol (for standard curve).

-

Genistein stock solution.

-

Assay buffer (e.g., TEDG buffer: Tris, EDTA, dithiothreitol, glycerol).

-

Dextran-coated charcoal or hydroxylapatite to separate bound from free radioligand.

-

-

Assay Procedure:

-

Incubate the estrogen receptor preparation with a constant concentration of [³H]E₂ and varying concentrations of unlabeled genistein (or unlabeled E₂ for the standard curve) overnight at 4°C.

-

Add dextran-coated charcoal or hydroxylapatite to adsorb the unbound radioligand.

-

Centrifuge to pellet the adsorbent.

-

Measure the radioactivity in the supernatant (representing the bound [³H]E₂) using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of [³H]E₂ binding against the logarithm of the competitor (genistein) concentration.

-

Determine the IC₅₀ value, which is the concentration of genistein that inhibits 50% of the specific binding of [³H]E₂.

-

The binding affinity (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Signaling Pathways and Mechanisms of Action

Genistein's biological effects are mediated through its interaction with multiple cellular signaling pathways. Its dual role as a phytoestrogen and a tyrosine kinase inhibitor allows it to modulate a complex network of cellular processes.

Inhibition of EGFR Signaling Pathway

Genistein directly inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.

Caption: Genistein inhibits EGFR signaling by competing with ATP.

Modulation of PI3K/Akt and NF-κB Signaling

Genistein has been shown to suppress the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation, and subsequently inhibit the activation of the transcription factor NF-κB.

Caption: Genistein inhibits the Akt/NF-κB survival pathway.

Estrogenic Signaling Pathway

Genistein's structural similarity to estradiol allows it to bind to estrogen receptors and modulate the transcription of estrogen-responsive genes. It shows a preference for ERβ, which is often associated with anti-proliferative effects in certain tissues.

Caption: Genistein preferentially binds to ERβ to modulate gene expression.

Conclusion

Genistein stands as a remarkable natural compound with a rich history of scientific discovery. Its dual functionality as a phytoestrogen and a broad-spectrum tyrosine kinase inhibitor underpins its diverse biological effects, from influencing hormone-dependent processes to inhibiting cancer cell proliferation and survival. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of genistein's therapeutic potential. Future research will likely focus on optimizing its bioavailability and specificity, as well as its application in combination therapies for cancer and other chronic diseases.

References

- 1. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. nepjol.info [nepjol.info]

- 4. takarabio.com [takarabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Genistein inhibits MDA-MB-231 triple-negative breast cancer cell growth by inhibiting NF-κB activity via the Notch-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. researchgate.net [researchgate.net]

Genistein as a Phytoestrogen: A Technical Guide on its Mechanisms and Effects

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein, a prominent isoflavone found in soy products, has garnered significant scientific attention for its pleiotropic effects on human health.[1][2][3][4] As a phytoestrogen, its structural similarity to 17β-estradiol allows it to interact with estrogen receptors (ERs), thereby eliciting a range of biological responses.[5][6] This technical guide provides a comprehensive overview of the molecular mechanisms, pharmacological properties, and therapeutic potential of genistein. It delves into its role in key signaling pathways, its impact on various physiological systems, and the experimental methodologies used to elucidate these effects. The information is presented to serve as a foundational resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Introduction: The Phytoestrogenic Nature of Genistein

Genistein (4',5,7-trihydroxyisoflavone) is a naturally occurring isoflavone abundant in leguminous plants, particularly soybeans.[7] Its chemical structure mimics that of endogenous estrogens, enabling it to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[5][8] This interaction is the primary basis for its classification as a phytoestrogen.[6] However, the binding affinity and subsequent biological activity of genistein are complex and context-dependent. Notably, genistein exhibits a higher binding affinity for ERβ compared to ERα.[8][9] This preferential binding is a key determinant of its diverse and sometimes opposing cellular effects. Beyond its estrogenic activity, genistein is also a potent inhibitor of protein tyrosine kinases and topoisomerases, contributing to its broad spectrum of biological activities.[10]

Pharmacokinetics and Metabolism

The oral bioavailability of genistein is a critical factor influencing its in vivo efficacy. While genistein is well-absorbed in the gastrointestinal tract, it undergoes extensive first-pass metabolism in the intestine and liver, leading to low systemic levels of the free, unconjugated form.[11][12] In humans, plasma concentrations of unconjugated genistein are typically very low.[11] The primary metabolites are glucuronide and sulfate conjugates.[11][13] The extensive metabolism of genistein is a significant challenge in its development as a therapeutic agent, and strategies to enhance its bioavailability are an active area of research.[12][14][15]

Table 1: Pharmacokinetic Parameters of Genistein

| Parameter | Value | Species | Administration | Reference |

| Absolute Bioavailability (Free Genistein) | 6.8% | Wistar Rats | Oral (4 mg/kg) | [11] |

| Absolute Bioavailability (Total Genistein) | >55% | Wistar Rats | Oral (4 mg/kg) | [11] |

| Time to Maximum Plasma Concentration (Tmax) | < 2 hours | Rodents | Oral | [11] |

| Plasma Concentration (Unconjugated Genistein) | <1% of total | Humans | Soy beverage consumption | [11] |

Molecular Mechanisms of Action: Signaling Pathways

Genistein exerts its cellular effects by modulating a multitude of signaling pathways. Its interaction with ERs can trigger both genomic and non-genomic signaling cascades. Furthermore, its ability to inhibit protein tyrosine kinases allows it to influence pathways that are not directly mediated by estrogen receptors.

Estrogen Receptor Signaling

Genistein's binding to ERα and ERβ initiates a cascade of events that regulate gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes. The differential expression of ERα and ERβ in various tissues contributes to the tissue-specific effects of genistein. For instance, ERα is known to promote cell proliferation in breast cancer, whereas ERβ often has anti-proliferative effects.[16] Genistein's higher affinity for ERβ may underpin some of its cancer-preventive properties.[8][9]

Figure 1: Genistein-mediated estrogen receptor signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[2] Genistein has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[1][2][17] This inhibition can occur through various mechanisms, including the suppression of upstream kinases that are responsible for NF-κB activation.[18][19] By downregulating NF-κB, genistein can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[2][20]

Figure 2: Inhibition of the NF-κB signaling pathway by genistein.

PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell proliferation, survival, and differentiation. Genistein has been shown to modulate these pathways, often in a dose-dependent manner.[20] At lower concentrations, it can act as an antioxidant by upregulating detoxification and antioxidant enzymes through the PI3K/Akt and Nrf2/HO-1 pathways.[20] However, at higher concentrations, it can have pro-oxidative effects.[20] Genistein's ability to inhibit these pathways is also implicated in its anti-cancer effects.[21]

Physiological and Pathophysiological Effects

Bone Health and Osteoporosis

Genistein has demonstrated beneficial effects on bone metabolism, particularly in postmenopausal women who are at a higher risk of osteoporosis due to estrogen deficiency.[22] Clinical trials have shown that genistein supplementation can increase bone mineral density (BMD) and modulate markers of bone turnover.[10][22][23][24] It is thought to stimulate osteoblast (bone-forming cell) activity and inhibit osteoclast (bone-resorbing cell) function.[25][26]

Table 2: Clinical Trials of Genistein in Postmenopausal Women with Osteopenia/Osteoporosis

| Study | Duration | Daily Genistein Dose | Key Findings | Reference |

| Morabito et al., 2002 | 24 months | 54 mg | Increased BMD compared to placebo. | [22] |

| Marini et al., 2007 | 24 months | 54 mg | Increased BMD at the lumbar spine and femoral neck; favorable effects on bone metabolism markers. | [23][24] |

| Atteritano et al., 2007 | 24 months | 54 mg | Increased BMD in osteopenic postmenopausal women. | [24] |

| Marini et al. | 24 months | 54 mg | Positive effects on BMD. | [10][24] |

| Anonymous | 24 months | 54 mg | Increased BMD in the femur and lumbar spine. | [26] |

| Anonymous | 2 years | 54 mg | Improved BMD and markers of bone turnover. | [27] |

| Anonymous | 24 months | 54 mg | Represents a therapeutic option for glucocorticoid-induced osteoporosis. | [28] |

Cardiovascular Effects

Genistein has shown promise in improving cardiovascular health through various mechanisms, including anti-inflammatory, antioxidant, and immunomodulatory effects.[29][30] Studies suggest that genistein intake may improve cardiac function, modulate lipid profiles, and lower blood pressure.[29][30] A meta-analysis indicated that genistein intake significantly reduces total cholesterol, LDL-C, and systolic blood pressure.[31] However, the results from human clinical trials have been mixed, and more robust, long-term studies are needed to confirm its cardiovascular benefits.[32]

Table 3: Effects of Genistein on Cardiovascular Risk Factors (Meta-analysis)

| Risk Factor | Effect of Genistein Intake | Significance | Reference |

| Total Cholesterol (TC) | Significant Reduction | P = 0.002 | [31] |

| LDL-C | Significant Reduction | P = 0.018 | [31] |

| Systolic Blood Pressure (SBP) | Significant Reduction | P = 0.007 | [31] |

| Diastolic Blood Pressure (DBP) | No meaningful improvement | - | [31] |

| HDL-C | No meaningful improvement | - | [31] |

| Triglycerides (TG) | No meaningful improvement | - | [31] |

Anti-Cancer Properties

Genistein's potential as an anti-cancer agent has been extensively studied.[33] Its mechanisms of action in cancer are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[33][34] Genistein's ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK is central to its anti-tumor activities.[18][21][34] It has shown inhibitory effects on the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer.[33] Furthermore, genistein may sensitize cancer cells to conventional chemotherapeutic agents.[33][35]

Experimental Protocols

A comprehensive understanding of genistein's effects relies on robust experimental methodologies. Below are outlines of key experimental protocols commonly used in genistein research.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of genistein to estrogen receptors (ERα and ERβ).

Methodology:

-

Preparation of ERs: Recombinant human ERα and ERβ are expressed and purified.

-

Radioligand Binding: A constant concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) is incubated with the purified ERs in the presence of increasing concentrations of unlabeled genistein.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are used to calculate the IC₅₀ value (the concentration of genistein that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (Ki) can be determined.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of genistein on the proliferation of cancer cells.

Methodology:

-

Cell Culture: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of genistein for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells, allowing for the determination of the effect of genistein on cell proliferation.

Figure 3: Workflow for a typical MTT cell proliferation assay.

Extraction and Purification of Genistein from Soybeans

Objective: To isolate and purify genistein from its natural source.

Methodology:

-

Extraction: Defatted soybean flakes are extracted with an organic solvent such as 70% ethanol at an elevated temperature (e.g., 75°C) for several hours.[7]

-

Hydrolysis: The extract, which contains genistein primarily in its glycosidic form (genistin), is subjected to acid hydrolysis (e.g., with HCl) to cleave the sugar moiety and yield the aglycone form, genistein.[7][36]

-

Purification: The crude genistein is purified using chromatographic techniques.

-

Crystallization: The purified genistein is crystallized from a suitable solvent mixture (e.g., ethanol/water) to obtain a high-purity product.[36]

-

Analysis: The purity of the isolated genistein is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and its identity is verified by mass spectrometry and NMR.[7][37]

Conclusion and Future Directions

Genistein is a remarkably versatile phytoestrogen with a wide array of biological activities. Its ability to interact with estrogen receptors and modulate key signaling pathways provides a molecular basis for its observed effects on bone health, cardiovascular function, and cancer. While the existing body of research is substantial, further investigation is warranted in several areas. Large-scale, long-term clinical trials are needed to definitively establish the efficacy and safety of genistein for various health conditions.[22] Moreover, the development of novel formulations and delivery systems to enhance the bioavailability of genistein is a critical step towards realizing its full therapeutic potential.[4][15] A deeper understanding of its dose-dependent effects and its interactions with other dietary components and pharmaceuticals will also be crucial for its successful application in preventive and therapeutic strategies.

References

- 1. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genistein: A Botanical for Inflammatory Support and Bone Health [casi.org]

- 3. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of genistein on breast cancer and differential effects of different age stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bcerp.org [bcerp.org]

- 7. impactfactor.org [impactfactor.org]

- 8. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the Phytoestrogen Genistein Actions on Breast Cancer: Insights on Estrogen Receptor Equivalence, Pleiotropic Essence and Emerging Paradigms in Bioavailability Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The protective activity of genistein against bone and cartilage diseases [frontiersin.org]

- 11. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Bioavailability and pharmacokinetics of genistein: mechanistic studies on its ADME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Frontiers | Genistein: A Review on its Anti-Inflammatory Properties [frontiersin.org]

- 18. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. caringsunshine.com [caringsunshine.com]

- 23. ovid.com [ovid.com]

- 24. Effects of the phytoestrogen genistein on bone metabolism in osteopenic postmenopausal women: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Effects of genistein and hormone-replacement therapy on bone loss in early postmenopausal women: a randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Genistein may boost bone formation in older women [nutraingredients.com]

- 28. Effects of genistein aglycone in glucocorticoid induced osteoporosis: A randomized clinical trial in comparison with alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pharmacological Effects of Genistein on Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Pharmacological Effects of Genistein on Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Effect of Genistein Intake on Some Cardiovascular Risk Factors: An Updated Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. caringsunshine.com [caringsunshine.com]

- 33. MULTI-TARGETED THERAPY OF CANCER BY GENISTEIN - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Frontiers | Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances [frontiersin.org]

- 35. eurekaselect.com [eurekaselect.com]

- 36. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]

- 37. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Genistein: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein, a prominent isoflavone found in soy and other legumes, has garnered significant scientific interest for its diverse biological activities, particularly its potent antioxidant effects.[1][2][3] This technical guide provides an in-depth examination of the in vitro antioxidant properties of genistein. It details the direct and indirect mechanisms of action, presents quantitative data from key antioxidant assays, outlines comprehensive experimental protocols, and visualizes the core signaling pathways involved. This document serves as a comprehensive resource for professionals engaged in antioxidant research and the development of novel therapeutic agents.

Introduction to Genistein

Genistein (4′,5,7-trihydroxyisoflavone) is a phytoestrogenic isoflavonoid that has been extensively studied for its potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective properties.[1][2][3] A significant portion of these therapeutic effects is attributed to its robust antioxidant capacity.[1][2] Genistein exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses.[2]

Mechanisms of Antioxidant Action

Genistein's antioxidant activity is multifaceted, involving both direct chemical interactions with reactive oxygen species (ROS) and indirect cellular effects that bolster the cell's intrinsic antioxidant systems.

Direct Radical Scavenging

Genistein's chemical structure, featuring multiple hydroxyl groups on its phenolic rings, enables it to directly donate hydrogen atoms or electrons to neutralize a variety of free radicals, including superoxide anions, hydroxyl radicals, and peroxyl radicals. This direct scavenging activity prevents oxidative damage to critical cellular components like DNA, lipids, and proteins.[3][4]

Indirect Antioxidant Mechanisms: Modulation of Signaling Pathways

Genistein significantly influences cellular redox homeostasis by modulating key signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like genistein, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[5] Genistein has been shown to activate the Nrf2/ARE pathway, leading to the upregulated expression of phase II detoxification and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase, and superoxide dismutase (SOD).[5][6][7][8][9] This activation can be mediated through upstream kinases like ERK1/2 and PKC.[6]

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in promoting inflammation, which is closely linked to oxidative stress.[10] In response to inflammatory stimuli, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6).[10][11] Genistein has been demonstrated to inhibit the activation of the NF-κB pathway.[9][10][12][13] It can prevent the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators and reducing oxidative stress.[5][9]

References

- 1. Genistein as antioxidant and antibrowning agents in in vivo and in vitro: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary flavonoid genistein induces Nrf2 and phase II detoxification gene expression via ERKs and PKC pathways and protects against oxidative stress in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mdpi.com [mdpi.com]

- 9. Genistein mitigates oxidative stress and inflammation by regulating Nrf2/HO-1 and NF-κB signaling pathways in hypoxic-ischemic brain damage in neonatal mice - Li - Annals of Translational Medicine [atm.amegroups.org]

- 10. Genistein mitigates oxidative stress and inflammation by regulating Nrf2/HO-1 and NF-κB signaling pathways in hypoxic-ischemic brain damage in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Genistein inhibits radiation-induced activation of NF-κB in prostate cancer cells promoting apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

Genistein's Dual Impact on Cancer Cells: A Technical Guide to its Effects on Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein, a naturally occurring isoflavone found predominantly in soy products, has garnered significant attention in oncology research for its potent anti-cancer properties. This technical guide provides an in-depth examination of the molecular mechanisms through which genistein exerts its effects on cell proliferation and apoptosis in various cancer models. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by this phytoestrogen. This document is intended to serve as a valuable resource for researchers and professionals in the field of cancer biology and drug development, facilitating further investigation into the therapeutic potential of genistein.

Introduction

Cancer is characterized by uncontrolled cell proliferation and the evasion of programmed cell death (apoptosis). Genistein (4′,5,7-trihydroxyisoflavone) has emerged as a promising chemopreventive and therapeutic agent due to its ability to target these fundamental cancer hallmarks.[1] Its pleiotropic effects are mediated through the modulation of critical cellular signaling pathways that govern cell cycle progression, survival, and apoptosis.[2][3] This guide will dissect the dual roles of genistein as an inhibitor of proliferation and an inducer of apoptosis, providing the technical details necessary for its study in a laboratory setting.

Effects on Cell Proliferation

Genistein's anti-proliferative activity has been documented across a wide range of cancer cell lines. This effect is dose-dependent, with higher concentrations generally leading to greater inhibition of cell growth.[4] The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

Quantitative Data: IC50 Values